(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

Chiral purity Enantiomeric excess Peptide coupling stereochemistry

Sourcing single-enantiomer Fmoc-amino alcohols with a defined (R)-configuration and a free hydroxyl handle often involves long lead times. This compound resolves that bottleneck. Key advantages: (1) The (R)-configured 5-methylhexan-3-yl backbone introduces a defined chiral center, while the base-labile Fmoc group enables rapid SPPS deprotection (t₁/₂ ~10-42 s in 20% piperidine/DMF). (2) The free terminal hydroxyl supports on-resin derivatization (phosphorylation, glycosylation) without additional deprotection. (3) High predicted LogP (4.32) ensures compatibility with organic solvent systems (THF, CH₂Cl₂, toluene). Available from stock with full QA documentation.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
Cat. No. B12983119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m0/s1
InChIKeyCPKBHOOXHBRNRP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fmoc-Amino Alcohol Building Block


(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate (CAS 1353293-63-6, C22H27NO3, MW 353.45) is a single-enantiomer (R)-configured Fmoc-protected amino alcohol that serves as a chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry . The compound incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine, leaving the terminal hydroxyl free for further derivatization, and features a branched 5-methylhexyl side chain that confers steric bulk and lipophilicity (predicted LogP 4.32, TPSA 58.56 Ų) .

Why Generic Substitution Fails


In-class Fmoc-amino alcohols cannot be interchangeably substituted because this compound’s (R)-absolute configuration, its specific branched 5-methylhexyl chain, and the free hydroxyl handle collectively determine both the stereochemical outcome of downstream coupling reactions and the physicochemical properties (Lipophilicity, solubility, deprotection kinetics) that govern synthesis efficiency . Swapping to the (S)-enantiomer inverts the chiral induction, using an unprotected amine introduces uncontrolled reactivity at the amino group, and replacing Fmoc with Boc or Cbz alters the orthogonal protection scheme—each change carries distinct, quantifiable consequences for reaction yield and product purity.

Quantitative Differentiation vs. Analogs


Enantiomeric Form: (R)-Free Base vs. (S)-HCl Salt

The target compound is supplied as the (R)-free base (CAS 1353293-63-6) with a vendor-reported purity of 98%, while the closest commercial enantiomeric variant is the (S)-enantiomer formulated as the hydrochloride salt (CAS 2740404-41-3) with a reported purity of 97% . The difference in both absolute configuration and salt form (free base vs. HCl) affects the basicity of the amine upon Fmoc removal, the solubility profile in coupling solvents, and the stoichiometry of downstream reactions. No published head-to-head chiral purity comparison (e.g., enantiomeric excess by chiral HPLC) was identified for these two specific compounds; the purity values are drawn from vendor specifications and do not reflect a direct experimental comparison.

Chiral purity Enantiomeric excess Peptide coupling stereochemistry

Fmoc vs. Boc Deprotection Kinetics

The Fmoc protecting group of the target compound is removed under mild basic conditions (20% piperidine in DMF), with literature-measured deprotection half-lives (t₁/₂) for resin-bound Fmoc-amino acids ranging from 10.3 s (Fmoc-Lys(Boc)) to 41.5 s (Fmoc-Val) [1]. In contrast, Boc deprotection requires strong acid (e.g., 50% TFA in CH₂Cl₂), which can cleave acid-sensitive resin linkers and degrade delicate side-chain functionalities. While the Fmoc deprotection kinetics are class-level measurements for amino acids rather than for this specific amino alcohol, the fluorenyl moiety also enables real-time UV monitoring at ~300 nm—a feature absent in Boc and Cbz strategies [1].

Solid-phase peptide synthesis Protecting group orthogonality Deprotection kinetics

Orthogonal Hydroxyl Handle Availability

The target compound presents a single free primary hydroxyl (C-1) while the amino group is Fmoc-protected, enabling chemoselective esterification, phosphorylation, or oxidation at the hydroxyl without interference at the amine . The unprotected analog (R)-3-amino-5-methylhexan-1-ol (CAS 925230-77-9, vendor purity 98%) lacks this orthogonal protection: both amine and hydroxyl are reactive, requiring additional synthetic steps for selective derivatization. No direct experimental comparison of hydroxyl reactivity between the Fmoc-protected and unprotected forms was identified; the differentiation is based on the inherent orthogonal protection design.

Orthogonal protection Chemoselective derivatization Peptidomimetic synthesis

Lipophilicity: Fmoc-Protected vs. Unprotected

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 4.32 and a topological polar surface area (TPSA) of 58.56 Ų , reflecting the substantial lipophilic contribution of both the fluorenylmethoxycarbonyl group and the branched 5-methylhexyl chain. The unprotected (R)-3-amino-5-methylhexan-1-ol (MW 131.22) is substantially more polar; while its exact LogP is not reported in the available vendor datasheet, the removal of the Fmoc moiety (C₁₅H₁₁O₂, MW 223.25) reduces the molecular weight by ~63% and eliminates three aromatic rings, which would lower LogP by an estimated 2–3 log units based on fragment-based calculation methods .

Lipophilicity Membrane permeability Solubility prediction

Procurement Application Scenarios


Fmoc-SPPS for Chiral Peptidomimetics

In automated Fmoc-SPPS, the (R)-configured 5-methylhexan-3-yl backbone introduces a defined chiral center at the β-position of the growing peptide chain. The Fmoc protecting group enables fast deprotection (t₁/₂ ~10–42 s with 20% piperidine/DMF) with real-time UV monitoring at 300 nm, while the free hydroxyl allows on-resin derivatization (e.g., phosphorylation or glycosylation) without additional orthogonal deprotection steps [1].

Chiral Auxiliaries and Ligands Synthesis

The branched 5-methylhexyl chain provides steric bulk that can enhance enantioselectivity when incorporated into chiral ligands. The Fmoc group serves as a chromophoric handle for purification by flash chromatography, and the compound's high predicted LogP (4.32) ensures compatibility with organic solvent systems (THF, CH₂Cl₂, toluene) typically used in asymmetric catalysis .

Protease Inhibitor Scaffold Synthesis

The amino alcohol motif, masked as an Fmoc-carbamate, is a privileged substructure in hydroxyleucine-based protease inhibitors. The 1-hydroxy group can be oxidized to the corresponding aldehyde for transition-state analog design, while the Fmoc group remains intact during the oxidation step due to its base-labile (not acid-labile) character [1].

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